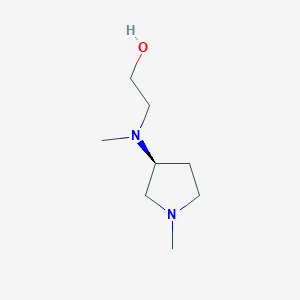![molecular formula C16H31N3O3 B7922773 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7922773.png)
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H31N3O3 and its molecular weight is 313.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the coupling of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl] with methyl-carbamic acid tert-butyl ester.
Specific conditions such as temperature control, solvent selection, and pH balancing are crucial to ensure the reaction proceeds efficiently and yields the desired product with high purity.
Industrial Production Methods:
Industrial methods may leverage larger reactors and continuous flow systems to scale up the synthesis process.
Techniques like crystallization and filtration are employed to purify the compound on a larger scale, ensuring consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various derivatives, depending on the conditions and oxidizing agents used.
Reduction: It can be reduced under certain conditions to yield different structural analogs.
Substitution: The molecule is prone to nucleophilic substitution reactions, particularly at the pyrrolidine ring, enabling the formation of various substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidants include permanganate and peroxy acids.
Reduction Reagents: Catalytic hydrogenation or using agents like sodium borohydride can facilitate reduction.
Substitution Reagents: Nucleophiles like amines or alcohols in appropriate solvents and conditions are often employed.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Utilized as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology:
Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine:
Explored for therapeutic applications, particularly in drug development, owing to its potential bioactivity.
Industry:
Applied in the development of novel materials and compounds with specific industrial functions, including catalysts and polymers.
Mechanism of Action: The compound exerts its effects primarily through interactions with specific molecular targets. These interactions can influence biochemical pathways, resulting in various biological responses. The precise mechanism involves binding to active sites of enzymes or receptors, altering their activity and function.
Comparación Con Compuestos Similares
Compared to other compounds with a similar backbone, this compound offers unique structural features that enhance its stability and reactivity.
Similar compounds include derivatives of pyrrolidine and carbamates, each with varying functional groups that impact their chemical behavior and applications.
By understanding the synthesis, reactions, and applications of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, researchers can leverage its unique properties for advancements in multiple scientific domains.
Propiedades
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-7-12(10-19)9-18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDFKWFMTAVXJE-ABLWVSNPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7922694.png)
![[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7922702.png)
![[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7922710.png)
![[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7922719.png)
![[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7922726.png)

![2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7922743.png)
![2-[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7922747.png)
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7922757.png)
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B7922762.png)
![3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922767.png)
![[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7922779.png)
![[(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7922782.png)
![(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922789.png)
